molecular formula C13H10N2O4S B1477842 2-(4-Amino-2-nitrophenylsulfanyl)-benzoic acid CAS No. 38299-19-3

2-(4-Amino-2-nitrophenylsulfanyl)-benzoic acid

Cat. No. B1477842
CAS RN: 38299-19-3
M. Wt: 290.3 g/mol
InChI Key: JVKISWCQEMSLLR-UHFFFAOYSA-N
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Description

Compounds like “2-(4-Amino-2-nitrophenylsulfanyl)-benzoic acid” belong to a class of organic compounds known as aromatic compounds. They typically contain a benzene ring (or a similar ring structure), which is a ring of six carbon atoms with alternating single and double bonds .


Synthesis Analysis

The synthesis of such compounds often involves reactions like nitration, sulfonation, and carboxylation. Nitration introduces a nitro group (-NO2) to the aromatic ring, sulfonation adds a sulfonic acid group (-SO3H), and carboxylation introduces a carboxylic acid group (-COOH) .


Molecular Structure Analysis

The molecular structure of such compounds can be determined using techniques like X-ray crystallography, nuclear magnetic resonance (NMR), and mass spectrometry. These techniques provide information about the arrangement of atoms in the molecule and the types of bonds between them .


Chemical Reactions Analysis

The chemical reactions of such compounds can be studied using techniques like infrared spectroscopy, which provides information about the functional groups present in the molecule. Other techniques like UV-Vis spectroscopy can provide information about the electronic structure of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds can be determined using a variety of techniques. For example, melting point and boiling point can be determined using thermal analysis techniques, while solubility can be determined using solubility tests .

Mechanism of Action

The mechanism of action of such compounds would depend on their specific chemical structure and the biological system in which they are acting. For example, some aromatic compounds with nitro groups are used as explosives, while others have biological activity .

Safety and Hazards

The safety and hazards associated with such compounds would depend on their specific chemical structure. Some aromatic compounds are toxic and can be hazardous to health, while others are relatively safe .

Future Directions

The future directions for research on such compounds could include developing new synthesis methods, studying their reactivity, or investigating their potential uses in areas like medicine or materials science .

properties

IUPAC Name

2-(4-amino-2-nitrophenyl)sulfanylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O4S/c14-8-5-6-12(10(7-8)15(18)19)20-11-4-2-1-3-9(11)13(16)17/h1-7H,14H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVKISWCQEMSLLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)SC2=C(C=C(C=C2)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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